molecular formula C11H12 B13561107 1,2-Dimethyl-4-(prop-2-yn-1-yl)benzene CAS No. 70090-73-2

1,2-Dimethyl-4-(prop-2-yn-1-yl)benzene

Cat. No.: B13561107
CAS No.: 70090-73-2
M. Wt: 144.21 g/mol
InChI Key: DHFBWQGACQXKPX-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C11H12 It is a derivative of benzene, where two methyl groups and a prop-2-yn-1-yl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-4-(prop-2-yn-1-yl)benzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-(prop-2-yn-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the alkyne group to an alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric or elevated pressure.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,2-Dimethyl-4-(prop-2-yn-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-(prop-2-yn-1-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxy-4-(prop-2-yn-1-yl)benzene: Similar structure with methoxy groups instead of methyl groups.

    1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Contains methoxy and methyl groups with a different alkyne substitution pattern.

    4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of methyl groups.

Uniqueness

1,2-Dimethyl-4-(prop-2-yn-1-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its alkyne group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and various applications.

Properties

CAS No.

70090-73-2

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

1,2-dimethyl-4-prop-2-ynylbenzene

InChI

InChI=1S/C11H12/c1-4-5-11-7-6-9(2)10(3)8-11/h1,6-8H,5H2,2-3H3

InChI Key

DHFBWQGACQXKPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC#C)C

Origin of Product

United States

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